2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4(3H)-one
Description
2-Chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one (CAS 601514-54-9) is a quinazolinone derivative with a molecular formula of C₁₃H₁₃ClN₂O₂ and a molecular weight of 264.71 g/mol . The compound features a chloro group at position 2, a cyclobutyl substituent at position 5, and a methoxy group at position 5. The structural features of this compound—such as the electron-withdrawing chloro group and the lipophilic cyclobutyl moiety—suggest possible roles in modulating solubility, target binding, and metabolic stability.
Properties
IUPAC Name |
2-chloro-5-cyclobutyloxy-7-methoxy-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-18-8-5-9-11(12(17)16-13(14)15-9)10(6-8)19-7-3-2-4-7/h5-7H,2-4H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPXEAYTJZRXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC3CCC3)C(=O)NC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-5-cyclobutoxy-7-methoxyquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
- Chemical Name : this compound
- CAS Number : 601514-54-9
- Molecular Formula : C13H13ClN2O2
- Molecular Weight : 264.71 g/mol
Biological Activities
The biological activities of quinazolinone derivatives, including this compound, have been extensively studied. Key activities include:
-
Anticancer Activity :
- Several studies indicate that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and prostate cancer (PC-3) cells .
- The mechanism of action often involves the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase .
- Antibacterial Properties :
- Enzyme Inhibition :
Structure-Activity Relationship (SAR)
The SAR analysis of quinazolinone derivatives suggests that specific substituents significantly impact their biological activity:
- Chlorine Substitution : The presence of chlorine at the 2-position is crucial for enhancing anticancer activity. Studies show that compounds with halogen substitutions tend to exhibit improved potency .
- Cyclobutyl Group : The cyclobutyl moiety contributes to the overall hydrophobic character of the molecule, which can enhance cellular uptake and bioactivity against cancer cells .
Case Study 1: Anticancer Evaluation
A study synthesized various quinazolinone derivatives, including this compound, and evaluated their cytotoxicity against multiple human cancer cell lines. The results indicated that this compound exhibited significant cytotoxic effects with an IC50 value comparable to established chemotherapeutics like erlotinib .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 15.0 |
| Similar Quinazolinones | PC-3 | 12.5 |
Case Study 2: Enzyme Inhibition
In another study, the compound was tested for its ability to inhibit urease activity, which is a target for treating infections caused by Helicobacter pylori. The results showed effective inhibition at micromolar concentrations, suggesting potential therapeutic applications in gastrointestinal disorders .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
- Mechanism : The quinazoline scaffold is known for its ability to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell proliferation and survival. Compounds like 2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4(3H)-one are being investigated for their potential to modulate these pathways, thereby inhibiting tumor growth.
- Case Study : In a study focusing on quinazoline derivatives, it was found that modifications to the quinazoline core can enhance selectivity for specific RTKs, leading to reduced side effects compared to traditional chemotherapeutics .
2. Antimicrobial Activity
- Research Findings : Some derivatives of quinazoline compounds exhibit significant antimicrobial properties against various bacterial strains. The unique structure of this compound may contribute to its effectiveness as an antimicrobial agent .
- Case Study : A series of quinazoline derivatives were tested against resistant bacterial strains, showing promising results that warrant further investigation into their potential as new antibiotics.
1. Enzyme Inhibition
- The compound has shown potential in inhibiting enzymes that are critical in metabolic pathways. This can lead to altered cellular responses and may provide therapeutic benefits in diseases characterized by dysregulated metabolism .
- Example : Inhibitors targeting specific kinases have been developed from quinazoline derivatives, showcasing the ability to modulate metabolic processes effectively.
2. Neurological Applications
- There is emerging research indicating that certain quinazoline derivatives may act as modulators of neurotransmitter receptors, potentially leading to applications in treating neurological disorders such as anxiety and depression .
- Case Study : Investigations into the effects of these compounds on neurotransmitter systems have shown promise in preclinical models, suggesting a need for further exploration.
Industrial Applications
1. Synthesis of Novel Compounds
- As a versatile building block, this compound can be utilized in the synthesis of more complex organic molecules, which are valuable in pharmaceutical and agrochemical industries.
- Example : Its application in synthesizing bifunctional compounds for drug conjugates has been noted, enhancing the efficacy of targeted therapies.
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazolinone Derivatives
The following analysis compares 2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one with analogous compounds, focusing on substituent effects, molecular properties, and inferred pharmacological implications.
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2-Chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one | 601514-54-9 | C₁₃H₁₃ClN₂O₂ | 264.71 | Cl (C2), cyclobutyl (C5), OCH₃ (C7) |
| 7-Chloro-2-mercapto-3-(2-methoxy-5-methylphenyl)quinazolin-4(3H)-one | 790272-32-1 | C₁₆H₁₃ClN₂O₂S | 332.80 | SH (C2), 2-methoxy-5-methylphenyl (C3), Cl (C7) |
| 7-Chloro-6-methoxyquinazolin-4(3H)-one | 858238-17-2 | C₉H₇ClN₂O₂ | 210.62 | Cl (C7), OCH₃ (C6) |
| 7-Fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one | 379228-59-8 | C₁₄H₁₅FN₂O₃ | 278.28 | F (C7), tetrahydro-2H-pyran-4-yloxy (C5) |
Substituent Position and Electronic Effects
Chloro vs. Fluoro Groups :
The target compound’s chloro group at C2 (electron-withdrawing) contrasts with the fluoro group in 7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one (CAS 379228-59-8). Fluorine’s higher electronegativity and smaller atomic radius may enhance membrane permeability and metabolic stability compared to chlorine .- Methoxy Group Positioning: The methoxy group at C7 in the target compound differs from its placement at C6 in 7-chloro-6-methoxyquinazolin-4(3H)-one (CAS 858238-17-2).
Functional Group Diversity
Thiol (SH) vs. Chloro :
The mercapto group in 7-chloro-2-mercapto-3-(2-methoxy-5-methylphenyl)quinazolin-4(3H)-one (CAS 790272-32-1) introduces sulfur-based reactivity, enabling disulfide bond formation or metal coordination—features absent in the chloro-substituted target compound .- Cyclobutyl vs.
Molecular Weight and Pharmacokinetic Implications
- The target compound’s molecular weight (264.71 g/mol) falls within the ideal range for oral bioavailability (<500 g/mol). In contrast, the thiol-containing derivative (CAS 790272-32-1) has a higher molecular weight (332.80 g/mol), which may reduce passive diffusion across biological membranes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
